3',5'-Difluoro-4'-methylacetophenone

Description

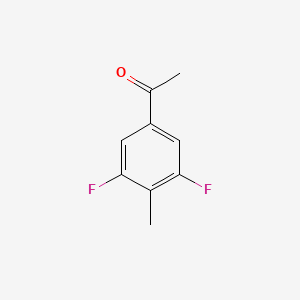

3',5'-Difluoro-4'-methylacetophenone (C$9$H$8$F$_2$O) is an acetophenone derivative featuring a methyl group at the 4'-position and fluorine atoms at the 3' and 5' positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

1256352-98-3 |

|---|---|

Molecular Formula |

C9H8F2O |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-(3,5-difluoro-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8F2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |

InChI Key |

JGHQVTTVLCUHGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-methylacetophenone typically involves the fluorination of 4’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-4’-methylacetophenone may involve a continuous flow process to ensure high yield and purity. The process would include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-methylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3’,5’-difluoro-4’-methylbenzoic acid or 3’,5’-difluoro-4’-methylbenzaldehyde.

Reduction: Formation of 3’,5’-difluoro-4’-methylphenylethanol.

Substitution: Formation of 3’,5’-difluoro-4’-methylphenylamine or 3’,5’-difluoro-4’-methylphenylthiol.

Scientific Research Applications

3’,5’-Difluoro-4’-methylacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Positional Isomerism of Fluorine Substituents

- 2',3'-Difluoro-4'-methylacetophenone (CAS 261763-30-8) : This positional isomer has fluorine atoms at the 2' and 3' positions instead of 3' and 5'. In contrast, the 3',5'-difluoro substitution in the target compound provides symmetrical electron-withdrawing effects, enhancing the stability of the aromatic ring and directing electrophilic attacks to specific positions.

Methyl vs. Trifluoromethyl Substituents

- 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS 1189359-39-4) : Replacing the methyl group with a trifluoromethyl (CF$3$) group significantly alters lipophilicity and electronic properties. The CF$3$ group is strongly electron-withdrawing, reducing electron density at the carbonyl carbon and increasing resistance to oxidation. This substitution also enhances metabolic stability in bioactive molecules, making the trifluoromethyl derivative more suitable for pharmaceutical applications compared to the methyl variant.

Hydroxyl vs. Methyl Functional Groups

- 3',5'-Difluoro-4'-hydroxyacetophenone (CAS 133186-55-7) : The hydroxyl group at the 4'-position introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or methanol) compared to the methyl-substituted analog. However, the hydroxyl group also makes the compound more susceptible to oxidation and enzymatic degradation, limiting its utility in environments requiring chemical inertness.

Impact of Substituent Quantity

- 2',4'-Dimethylacetophenone : The addition of a second methyl group (at 2') enhances phytotoxicity against Allium cepa and Lactuca sativa compared to mono-methylated analogs. This suggests that increased steric bulk and hydrophobicity improve bioactivity. By analogy, the 3',5'-difluoro-4'-methylacetophenone’s dual fluorine substituents may similarly enhance interactions with biological targets through polarized C–F bonds.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Table 2: Bioactivity Comparisons

Key Research Findings

Substituent Position Dictates Reactivity : Symmetric fluorine substitution (3',5') optimizes electronic effects for electrophilic aromatic substitution, whereas adjacent fluorines (2',3') hinder reactivity .

Bioactivity Enhancement : Methyl groups amplify phytotoxicity through hydrophobic interactions, while trifluoromethyl groups improve acaricidal activity via metabolic stability .

Solubility Trade-offs : Hydroxyl derivatives exhibit higher solubility but lower chemical stability, limiting their use in long-term applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.